![molecular formula C10H12ClNOS B1416503 2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide CAS No. 1175771-39-7](/img/structure/B1416503.png)
2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide
Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of cyclopropylamine with 2-chloroacetyl chloride in the presence of a base, followed by the addition of thiophen-2-ylmethanol . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions .
Comparison with Similar Compounds
2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide can be compared with other similar compounds such as:
2-chloro-N-(thiophen-2-ylmethyl)acetamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide:
The presence of both the cyclopropyl group and the chlorine atom in this compound makes it unique and potentially more versatile in various applications .
Biological Activity
2-Chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the acetamide class and is characterized by the presence of a chloro group, a cyclopropyl moiety, and a thiophene derivative, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is . The compound's structure includes:
- Chloro group : Enhances electrophilicity, allowing for nucleophilic substitution reactions.
- Cyclopropyl moiety : Influences pharmacokinetic properties.
- Thiophene ring : Contributes to biological activity through its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can alter enzyme activity or receptor signaling pathways, leading to various biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various chloroacetamides, including this compound. The compound has shown effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Less effective compared to Gram-positive strains.
- Fungi : Moderate activity against Candida albicans.
The presence of halogenated substituents in the phenyl ring enhances the lipophilicity of these compounds, facilitating their penetration through cell membranes .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored through in vitro assays that measure its effect on cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been a significant focus, as this enzyme plays a crucial role in the inflammatory response. Preliminary results indicate that derivatives of this compound may exhibit selective inhibition of COX-2, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in substituents significantly affect the biological activity of chloroacetamides. For instance, electron-releasing groups enhance anti-inflammatory activity, while lipophilicity is crucial for antimicrobial efficacy .
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide | Contains thiazole instead of thiophene | Anti-tubercular activity | Different heterocyclic ring |
Adamantyl carboxamides | Incorporates adamantane moiety | Selective enzyme inhibitors | Highly hydrophobic structure |
N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamide | Nitro substitution on phenyl ring | Potential anti-inflammatory | Nitro group enhances reactivity |
Case Studies
- Antimicrobial Testing : A recent study screened various chloroacetamides against E. coli, S. aureus, and C. albicans. The findings highlighted that compounds with specific substituents showed enhanced effectiveness against Gram-positive bacteria due to their structural properties .
- Inhibition of COX Enzymes : Another research project investigated the anti-inflammatory effects of substituted acetamides, demonstrating significant COX-2 inhibition with IC50 values comparable to celecoxib. These findings suggest a promising therapeutic potential for inflammation-related conditions .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c11-6-10(13)12(8-3-4-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZRWNKEBVWBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CS2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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